
2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide is an organic compound with the molecular formula C14H17BrFNO It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, and a 4-methylcyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide typically involves multi-step reactions. One common method starts with the bromination of a suitable benzamide precursor, followed by fluorination and subsequent attachment of the 4-methylcyclohexyl group. The reaction conditions often involve the use of reagents such as N-bromosuccinimide for bromination and appropriate fluorinating agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance its binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The 4-methylcyclohexyl group can also influence the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-fluorobenzamide: Similar in structure but lacks the 4-methylcyclohexyl group.
4-bromo-2-fluorobenzamide: Another similar compound with different substitution patterns on the benzene ring
Uniqueness
2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide is unique due to the presence of the 4-methylcyclohexyl group, which can significantly alter its chemical and biological properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H17BrFNO |
|---|---|
Molecular Weight |
314.19 g/mol |
IUPAC Name |
2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H17BrFNO/c1-9-2-5-11(6-3-9)17-14(18)12-8-10(16)4-7-13(12)15/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,18) |
InChI Key |
IWRFMOVFLKPRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14901647.png)
![5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B14901648.png)

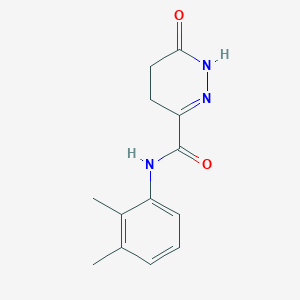

![Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate](/img/structure/B14901697.png)
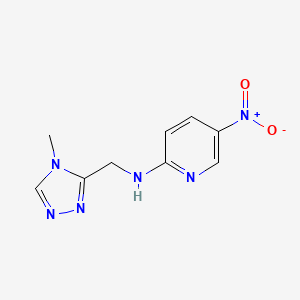
![(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
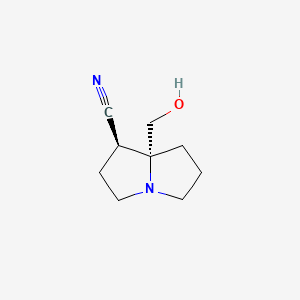
![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)
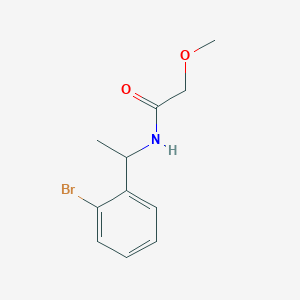
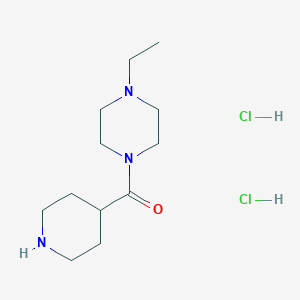
![3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901741.png)

